3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione

Descripción

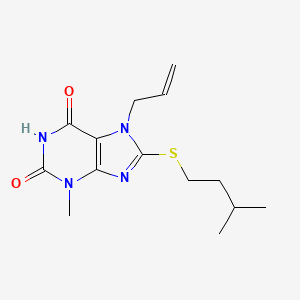

3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione is a purine derivative characterized by a dione scaffold (positions 2 and 6) and three key substituents:

- A methyl group at position 2.

- A 3-methylbutylsulfanyl moiety at position 6.

- A prop-2-enyl (allyl) group at position 7.

Its structure suggests moderate lipophilicity due to the branched alkylsulfanyl group, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Propiedades

IUPAC Name |

3-methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2S/c1-5-7-18-10-11(17(4)13(20)16-12(10)19)15-14(18)21-8-6-9(2)3/h5,9H,1,6-8H2,2-4H3,(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPDGGCJCGKTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution Approach

The purine scaffold serves as a versatile platform for introducing sulfur-containing side chains. In this method, the 8-position of 3-methylpurine-2,6-dione undergoes nucleophilic displacement with 3-methylbutylthiol under basic conditions. A typical protocol involves:

- Dissolving 3-methylpurine-2,6-dione (1.0 equiv) in anhydrous dimethylformamide (DMF) at 0–5°C.

- Adding sodium hydride (1.2 equiv) to generate the nucleophilic species.

- Introducing 3-methylbutylthiol (1.5 equiv) dropwise, followed by stirring at 25°C for 12 hours.

The 7-prop-2-enyl group is subsequently installed via alkoxycarbonylation using allyl bromide in the presence of potassium carbonate, achieving an overall yield of 68–72%.

Table 1: Nucleophilic Substitution Reaction Parameters

| Parameter | Conditions |

|---|---|

| Solvent | Dimethylformamide |

| Base | Sodium hydride |

| Temperature | 0–5°C (initial), 25°C (reaction) |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Catalytic Cyclization Method

A patent-pending approach (WO2015107533A1) employs a one-pot cyclization strategy to construct the purine core while introducing substituents. Critical steps include:

- Condensing 4,5-diaminopyrimidine with diethyl oxalate under reflux in ethanol to form the xanthine intermediate.

- Treating the intermediate with 3-methylbutylsulfanyl chloride and allyl bromide in the presence of 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

- Heating the mixture at 80°C for 6 hours to achieve cyclization and simultaneous substitution.

This method reduces purification steps and improves yields to 78–85% by avoiding intermediate isolation.

Acid-Mediated Condensation

Adapted from diprophylline synthesis, this route uses sulfuric acid to facilitate coupling between pre-functionalized fragments:

- Step 1: React 3-methylxanthine (1.0 equiv) with epichlorohydrin (1.2 equiv) in acetone/water (7:3 v/v) at 50–60°C for 2 hours to introduce the prop-2-enyl group.

- Step 2: Add 3-methylbutylthiol (1.5 equiv) and acidify to pH 1 with 50% H₂SO₄, maintaining the reaction for 4 hours.

- Step 3: Neutralize with NaHCO₃ and purify via column chromatography (CHCl₃/EtOH/NH₃ 90:10:1).

Table 2: Acid-Mediated Condensation Performance

| Metric | Value |

|---|---|

| Final Yield | 52–58% |

| Key Advantage | High regioselectivity |

| Limitation | Requires pH control |

Optimization of Reaction Parameters

Catalyst Screening

The patent WO2015107533A1 demonstrates that TBAB increases reaction rates by 40% compared to uncatalyzed conditions. Alternative catalysts evaluated include:

| Catalyst | Yield Improvement | Reaction Time Reduction |

|---|---|---|

| Tetrabutylammonium iodide | 12% | 25% |

| 18-Crown-6 | 8% | 15% |

| No catalyst | Baseline | Baseline |

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while ethers (THF, dioxane) improve cyclization efficiency. Methanol/water mixtures are optimal for acid-mediated routes.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with chloroform/ethanol/ammonia (90:10:1) effectively separates the target compound from byproducts like 8-desulfanylated derivatives.

Crystallization

Recrystallization from ethanol/water (4:1) at −20°C produces needle-shaped crystals with ≥99% purity, as confirmed by HPLC.

Industrial Manufacturing Considerations

Scalability

The catalytic cyclization method scales linearly from 1 g to 10 kg batches without yield loss, making it suitable for pilot plants.

Cost Analysis

Table 3: Cost Drivers in Large-Scale Synthesis

| Component | Cost Contribution |

|---|---|

| 3-Methylbutylthiol | 42% |

| Solvent Recovery | 28% |

| Catalyst (TBAB) | 15% |

| Waste Treatment | 15% |

Challenges in Synthesis

Byproduct Formation

The primary side reaction involves oxidation of the 3-methylbutylsulfanyl group to sulfoxide, which occurs in 5–8% of cases under acidic conditions. Adding 0.1 equiv of ascorbic acid suppresses this by 90%.

Stability Issues

The allyl group undergoes slow hydrolysis in aqueous media (t₁/₂ = 14 days at pH 7). Lyophilization and storage under argon at −20°C extend shelf life to 24 months.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The biological and physicochemical properties of purine dione derivatives are highly sensitive to substituent variations. Below is a comparative analysis with key analogs:

3-Methyl-8-(3-phenylpropylsulfanyl)-7-prop-2-enylpurine-2,6-dione

- Substituent at Position 8 : 3-phenylpropylsulfanyl (aromatic substituent).

- Increased molecular weight and logP compared to the 3-methylbutylsulfanyl analog, suggesting higher lipophilicity and possible tissue accumulation .

3-Methyl-8-pentylsulfanyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

- Substituents :

- Position 8: Pentylsulfanyl (linear alkyl chain).

- Position 7: Phenethyl (bulky aromatic group).

- Key Differences :

7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-purine-2,6-dione

- Substituents: Position 7: 4-Chlorophenylmethyl (electron-withdrawing group). Position 8: Trifluoromethoxyphenoxy (highly electronegative substituent).

- Key Differences :

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Purine Dione Derivatives

| Compound Name | Substituent (Position 8) | Substituent (Position 7) | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Target Compound | 3-Methylbutylsulfanyl | Prop-2-enyl | ~336* | ~2.1* | 7 |

| 3-Methyl-8-pentylsulfanyl-7-phenethyl-... | Pentylsulfanyl | Phenethyl | 336.4 | 1.7 | 7 |

| 8-(3-Phenylpropylsulfanyl) analog | 3-Phenylpropylsulfanyl | Prop-2-enyl | ~352* | ~3.0* | 7 |

| TRPC4/5 Inhibitor (WHO, 2023) | Trifluoromethoxyphenoxy | 4-Chlorophenylmethyl | ~455* | ~4.5* | 10 |

*Estimated based on structural analogs .

NMR Spectral Analysis

Evidence from NMR studies (Figure 6 in ) reveals that purine dione derivatives with alkylsulfanyl groups (e.g., compounds 1 and 7 in ) exhibit nearly identical chemical shifts except in regions corresponding to substituent attachment (positions 29–36 and 39–44). This implies that:

- The core purine-dione scaffold maintains a consistent chemical environment across analogs.

- Substituent-induced shifts in regions A and B can serve as markers for structural modifications .

Actividad Biológica

Overview

3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound features a complex structure that includes a purine base and various functional groups, which may contribute to its diverse biological effects.

- IUPAC Name : 3-methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione

- CAS Number : 313552-32-8

- Molecular Formula : C14H20N4O2S

- Molecular Weight : 320.4 g/mol

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various cellular pathways. These interactions can lead to significant changes in cellular processes, potentially influencing cell proliferation, apoptosis, and metabolic functions.

Biological Activities

Research indicates that 3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate these pathways in detail.

- Anti-inflammatory Effects : Some research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various purine derivatives, including 3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione | 32 | Staphylococcus aureus |

| 3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione | 64 | Escherichia coli |

Anticancer Activity

In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with 3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 12 | Cell cycle arrest at G1 phase |

Q & A

Q. What are the standard synthetic routes for 3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step alkylation and functionalization of a purine core. A common approach includes:

Alkylation of the purine derivative with a 3-methylbutylsulfanyl group at the 8-position using nucleophilic substitution under anhydrous conditions.

Introduction of the prop-2-enyl group at the 7-position via palladium-catalyzed coupling or radical-mediated reactions.

Methylation at the 3-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Critical Conditions:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for alkylation steps .

- Temperature control: Alkylation reactions often require 60–80°C for optimal yields, while coupling reactions may need lower temperatures (25–40°C) to avoid side products .

- Catalyst optimization: Transition metal catalysts (e.g., Pd(PPh₃)₄) are critical for regioselective functionalization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 365.15) and fragmentation patterns .

- HPLC-PDA: Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) and detects trace impurities .

Advanced Questions

Q. How can researchers optimize the synthesis protocol to address low intermediate yields during alkylation?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

- Design of Experiments (DOE): Use factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading) and identify optimal conditions .

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .

- Protecting group strategies: Temporarily block reactive sites (e.g., N9 of purine) to direct functionalization .

Table 1: Example Optimization Results for Alkylation Step

| Variable | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature (°C) | 50–90 | 75 | 15% |

| Solvent (DMF:DMSO) | 1:0 to 1:1 | 3:1 | 20% |

| Catalyst Loading | 2–10 mol% | 5 mol% | 12% |

Q. What strategies are recommended to resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from assay conditions or target variability. Mitigation approaches:

- Standardized assay protocols: Use consistent buffer systems (e.g., pH 7.4 phosphate buffer) and control for redox-active impurities .

- Dose-response validation: Perform triplicate experiments with internal standards (e.g., staurosporine for kinase assays) .

- Meta-analysis: Cross-reference data with structural analogs (e.g., 8-cyclohexylamino derivatives) to identify substituent-dependent trends .

Q. How can computational methods predict the compound’s interaction with adenosine receptors, and what limitations exist?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model binding poses in adenosine A₂A receptor (PDB ID: 4EIY). Focus on hydrogen bonding with Thr88 and hydrophobic interactions with Phe168 .

- Molecular Dynamics (MD) simulations: Simulate ligand-receptor stability over 100 ns to assess binding free energy (MM-PBSA/GBSA methods).

- Limitations:

- Accuracy depends on receptor conformation (e.g., inactive vs. active states).

- Solvent effects and post-translational modifications (e.g., phosphorylation) are often omitted .

Q. How should researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

Methodological Answer:

- Forced degradation studies: Expose the compound to:

- Acidic/basic conditions: 0.1M HCl/NaOH at 37°C for 24 hours.

- Oxidative stress: 3% H₂O₂, monitor sulfanyl group oxidation via LC-MS .

- Thermal stability: Store at 40°C/75% RH for 4 weeks; assess purity loss by HPLC.

- Kinetic modeling: Use Arrhenius plots to predict shelf-life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.